Methyl pyrrolidine-1-carboxylate
Overview
Description
Methyl pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
Methyl pyrrolidine-1-carboxylate is a complex compound with potential biological activity. It’s worth noting that related compounds, such as SR9009, have been shown to act as agonists of Rev-ErbA, a nuclear receptor involved in the regulation of various genes .
Mode of Action
Similar compounds like sr9009 have been shown to increase the constitutive repression of genes regulated by rev-erba . This suggests that this compound could potentially interact with its targets in a similar manner, leading to changes in gene expression.
Biochemical Pathways
For instance, SR9009, a related compound, has been shown to affect the Rev-ErbA pathway, leading to increased exercise capacity by increasing mitochondria counts in skeletal muscle .
Result of Action
For example, SR9009 has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle .
Biochemical Analysis
Biochemical Properties
Methyl pyrrolidine-1-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall metabolic flux.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic balance. For example, it may be metabolized through pathways involving amino acid catabolism, contributing to the production of energy and other essential metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and the extent of its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring. This reaction is known for its regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
Methyl pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: This compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidine-2,5-diones: Utilized in the synthesis of bioactive molecules.
Prolinol: A chiral auxiliary in asymmetric synthesis.
Uniqueness
Methyl pyrrolidine-1-carboxylate stands out due to its specific structural features, which confer unique reactivity and biological activity. Its versatility in undergoing various chemical transformations and its role as a key intermediate in the synthesis of diverse compounds highlight its importance in scientific research and industrial applications .
Properties
IUPAC Name |
methyl pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWNFVVODLFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283218 | |
Record name | methyl pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56475-80-0 | |
Record name | 56475-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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